molecular formula C17H12O2 B11962680 9,10-Dihydro-9,10-ethenoanthracene-11-carboxylic acid

9,10-Dihydro-9,10-ethenoanthracene-11-carboxylic acid

Cat. No.: B11962680
M. Wt: 248.27 g/mol
InChI Key: SLBPFXSUYSLDCM-UHFFFAOYSA-N
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Description

9,10-Dihydro-9,10-ethenoanthracene-11-carboxylic acid is an organic compound with the molecular formula C17H14O2 It is a derivative of anthracene, characterized by the presence of an ethano bridge and a carboxylic acid group

Preparation Methods

The synthesis of 9,10-Dihydro-9,10-ethenoanthracene-11-carboxylic acid can be achieved through several methods. One notable method involves the use of microwave-assisted synthesis, which has been shown to be efficient and high-yielding. In this method, a modified commercial domestic microwave oven is used to facilitate the reaction, which includes a reflux condenser and a magnetic stirrer . The reaction conditions are precisely controlled using specialized software, allowing for the rapid and efficient production of the compound.

Chemical Reactions Analysis

9,10-Dihydro-9,10-ethenoanthracene-11-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9,10-Dihydro-9,10-ethenoanthracene-11-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9,10-Dihydro-9,10-ethenoanthracene-11-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ethano bridge provides structural rigidity, affecting how the compound interacts with other molecules.

Comparison with Similar Compounds

Similar compounds to 9,10-Dihydro-9,10-ethenoanthracene-11-carboxylic acid include:

  • 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid
  • 9,10-Dihydro-12-phenyl-9,10-ethanoanthracene-11-carboxylic acid
  • 9,10-Dihydro-9,10-ethanoanthracene-11-carboxanilide

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the ethano bridge and carboxylic acid group in this compound distinguishes it from its analogs, providing distinct chemical and biological properties.

Properties

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaene-15-carboxylic acid

InChI

InChI=1S/C17H12O2/c18-17(19)15-9-14-10-5-1-3-7-12(10)16(15)13-8-4-2-6-11(13)14/h1-9,14,16H,(H,18,19)

InChI Key

SLBPFXSUYSLDCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C=C3C(=O)O

Origin of Product

United States

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